2-(4-Brom-3-chlorphenyl)acetonitril
Übersicht
Beschreibung
2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-bromo-3-chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-chlorophenyl)acetonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a valuable building block for designing molecules with potential biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Vorbereitungsmethoden
The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of 2-(4-Bromo-3-chlorophenyl)acetonitrile .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-(4-Bromo-3-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution can replace the bromine or chlorine atoms with nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups or to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Bromo-3-chlorophenyl)acetonitrile include:
2-(4-Bromo-3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(4-Bromo-3-chlorophenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Bromo-3-chlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of 2-(4-Bromo-3-chlorophenyl)acetonitrile lies in its nitrile group, which provides distinct reactivity and potential for further chemical modifications compared to its analogs .
Biologische Aktivität
Overview
2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C₈H₅BrClN. It is characterized by the presence of a nitrile group, which influences its reactivity and biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in a solvent such as dimethylformamide (DMF) under reflux conditions. This process leads to the substitution of the chloride group with a nitrile group, yielding the target compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(4-Bromo-3-chlorophenyl)acetonitrile. For instance, derivatives with similar structural features have exhibited significant antibacterial activity against various strains, including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 40-50 | E. coli |
Compound B | 50-60 | S. aureus |
Compound C | 30-40 | P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 2-(4-Bromo-3-chlorophenyl)acetonitrile on cancer cell lines. For example, studies using MTT assays revealed that certain derivatives can induce apoptosis in breast cancer cells (MCF-7), with IC₅₀ values indicating significant cytotoxic effects at specific concentrations .
Cell Line | IC₅₀ (µM) | Observed Effect |
---|---|---|
MCF-7 | 225 | Induces apoptosis |
HeLa | 200 | Reduces viability |
The biological activity of 2-(4-Bromo-3-chlorophenyl)acetonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitrile group may facilitate binding through hydrogen bonding or electrostatic interactions, enhancing its pharmacological profile.
Case Studies
- Antibacterial Activity : A study demonstrated that a series of compounds derived from similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance antimicrobial efficacy .
- Cytotoxicity in Cancer Models : Research on related compounds showed significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the phenyl ring could improve therapeutic potential against malignancies .
Eigenschaften
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYVYUBRXYIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732530 | |
Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259023-29-4 | |
Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.